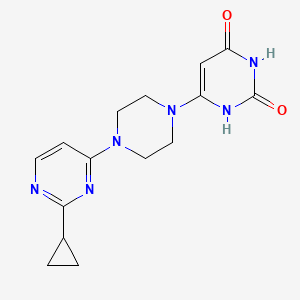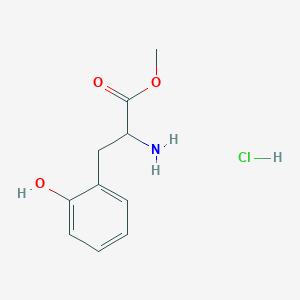
Methyl 2-amino-3-(2-hydroxyphenyl)propanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including saponification, hydrazinolysis, and reactions with amines and amino acid esters. For instance, the synthesis of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives involves transforming the model ester into trichloroacetimidate or acetate, followed by reactions with C-active nucleophiles in the presence of TMSOTf to obtain good yields . Another example is the stereoselective synthesis of methyl (S)-3-amino-3-(3-pyridyl)propanoate, which is achieved by hydrogenation of an enantiomeric enamine with Pd(OH)2C .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as 1H NMR, IR, and X-ray crystal structure analysis. For example, methyl 2-hydroxyimino-3-phenyl-propionate was confirmed by X-ray crystal structure analysis to crystallize in the monoclinic class with specific cell parameters and exhibits intermolecular hydrogen bonds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are diverse and include nitrosation, oximation, cyclization, reduction, and amination. The behavior of these compounds during reactions can be influenced by factors such as the reaction solvent . For instance, the synthesis of 2-(4-methoxyphenyl)-3-methyl morpholine hydrochloride involves cyclization and reduction .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting points, and specific optical rotations, are determined by their functional groups and molecular structure. The immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols, for example, depends on the position of the phenyl ring within the alkyl side chain . The antiproliferative activity of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives is specific to cancerous cells, and their inhibitory action on HCT-116 cells has been quantified .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Properties
Methyl 2-amino-3-(2-hydroxyphenyl)propanoate hydrochloride and its derivatives have been explored for their antimicrobial and antifungal properties. A study synthesized a series of derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties. These compounds showed promising antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, as well as significant antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).
Uterine Relaxant Activity
Derivatives of this compound have been designed and synthesized as uterine relaxants. These compounds showed potent activity in vitro on isolated rat uterus and in vivo in pregnant rats, delaying the onset of labor without significant cardiac stimulant potential (Viswanathan et al., 2005).
Biodegradable Polymer Development
The compound has been utilized in the development of biodegradable polymers. Specifically, it was involved in the fabrication of biodegradable poly(ester-amide)s based on the tyrosine amino acid. These polymers showed good thermal stability, high optical purity, and are potentially biodegradable in the soil environment, indicating applications in eco-friendly material science (Abdolmaleki et al., 2011).
Eigenschaften
IUPAC Name |
methyl 2-amino-3-(2-hydroxyphenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-14-10(13)8(11)6-7-4-2-3-5-9(7)12;/h2-5,8,12H,6,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCDVBDKZXUOEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((1H-Benzo[d]imidazol-2-yl)amino)-4-(((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione](/img/structure/B2531595.png)

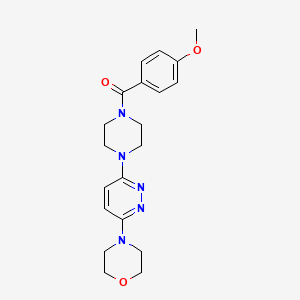
![1,4-Dioxa-8-azaspiro[4.5]decane-6-methanamine](/img/structure/B2531602.png)
![4-phenyl-5-{1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2531603.png)
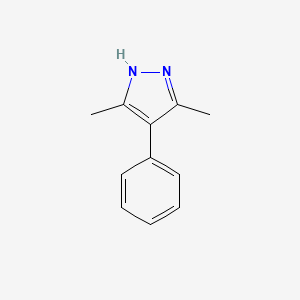


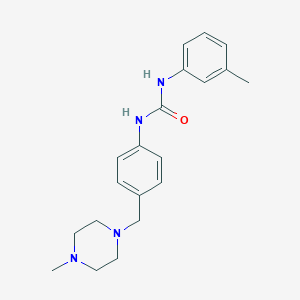
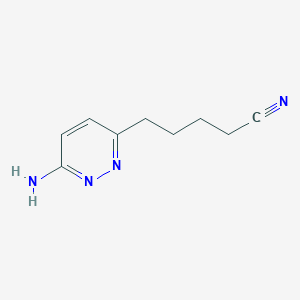
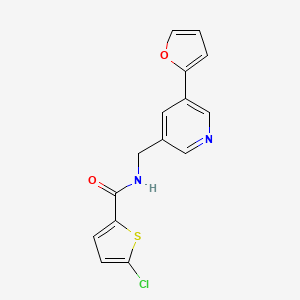

![3-fluoro-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2531614.png)
